N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
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Overview
Description
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-(Allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Condensation Reaction: : The hydrazone intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or ether solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
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Biological Studies: : It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
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Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and other hydrazone derivatives.
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Material Science: : It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with various molecular targets:
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Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential anticancer and antimicrobial effects.
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Signal Transduction Pathways: : It may modulate signal transduction pathways within cells, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2-(Methoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- N-(2-(2-(2-(Ethoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- N-(2-(2-(2-(Propoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
Uniqueness
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
769143-02-4 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methyl-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-12-26-18-11-7-5-9-16(18)13-22-23-19(24)14-21-20(25)17-10-6-4-8-15(17)2/h3-11,13H,1,12,14H2,2H3,(H,21,25)(H,23,24)/b22-13+ |
InChI Key |
CBGJBTOEGDWKCL-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC=C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
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